molecular formula C15H14N2S2 B111888 3-Benzothiazol-2-yl-4,5,6,7-tetrahydro-benzo[b]thiophen-2-ylamine CAS No. 143361-87-9

3-Benzothiazol-2-yl-4,5,6,7-tetrahydro-benzo[b]thiophen-2-ylamine

Cat. No.: B111888
CAS No.: 143361-87-9
M. Wt: 286.4 g/mol
InChI Key: JFFSOOBVRATNTK-UHFFFAOYSA-N
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Description

3-Benzothiazol-2-yl-4,5,6,7-tetrahydro-benzo[b]thiophen-2-ylamine is a sophisticated chemical scaffold of significant interest in medicinal chemistry and drug discovery research. This compound features a benzothiazole moiety linked to an aminothiophene core, a structural motif known to confer potent biological activity. It is recognized as a key synthetic intermediate and a privileged structure for the development of protein kinase inhibitors. Research indicates that analogous structures demonstrate potent inhibitory activity against a range of kinases, including cyclin-dependent kinases (CDKs) and glycogen synthase kinase-3 (GSK-3), which are critical targets in oncology and neurodegenerative disease research. The mechanism of action for this class of compounds typically involves competitive binding at the ATP-binding site of the target kinase, thereby disrupting phosphorylation-mediated signaling pathways that drive cellular proliferation and survival. Its value to researchers lies in its utility as a versatile building block for the synthesis of novel chemical libraries and for structure-activity relationship (SAR) studies aimed at optimizing potency and selectivity for specific kinase targets. This product is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2S2/c16-14-13(9-5-1-3-7-11(9)18-14)15-17-10-6-2-4-8-12(10)19-15/h2,4,6,8H,1,3,5,7,16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFFSOOBVRATNTK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=C(S2)N)C3=NC4=CC=CC=C4S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90368101
Record name 3-(1,3-Benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90368101
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

143361-87-9
Record name 3-(1,3-Benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90368101
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

3-Benzothiazol-2-yl-4,5,6,7-tetrahydro-benzo[b]thiophen-2-ylamine is a complex organic compound known for its potential biological activities. This compound, characterized by its unique molecular structure (C15H14N2S2), has garnered attention in medicinal chemistry due to its diverse pharmacological properties. The aim of this article is to explore the biological activity of this compound through various studies and findings.

Molecular Structure

The molecular formula of this compound is represented as:

C15H14N2S2\text{C}_{15}\text{H}_{14}\text{N}_{2}\text{S}_{2}

This compound features a benzothiazole moiety linked to a tetrahydrobenzo[b]thiophene structure, which contributes to its biological effects.

Antimicrobial Activity

Research indicates that compounds containing benzothiazole and benzo[b]thiophene structures exhibit significant antimicrobial properties. Specifically, studies have shown that this compound demonstrates activity against various bacterial strains including Staphylococcus aureus . The minimum inhibitory concentrations (MICs) for this compound have been reported in the range of 19.7–24.2 μM, indicating its potential effectiveness as an antibacterial agent .

Anticancer Activity

The anticancer potential of benzothiazole derivatives has been explored extensively. In vitro studies have revealed that certain derivatives exhibit cytotoxic effects against cancer cell lines such as Hela and MCF7. The structure-activity relationship (SAR) analysis suggests that modifications in the molecular structure can enhance or reduce anticancer activity . For instance, compounds derived from similar scaffolds have shown promising results in inhibiting tumor growth and inducing apoptosis in cancer cells.

The mechanism by which this compound exerts its biological effects appears to involve multiple pathways:

  • Enzyme Inhibition : The compound has been shown to interact with various enzymes crucial for bacterial survival and proliferation.
  • Gene Expression Modulation : Changes in gene expression profiles have been observed in treated cells, suggesting a broader impact on cellular functions.
  • Biochemical Interactions : The compound may bind to specific biomolecules within the cell, disrupting normal biochemical pathways and leading to cell death .

Research Findings and Case Studies

StudyFindings
Antimicrobial Screening Demonstrated effectiveness against Staphylococcus aureus with MIC values between 19.7–24.2 μM .
Anticancer Activity Exhibited significant cytotoxicity against Hela and MCF7 cancer cell lines; structure modifications enhanced efficacy .
Mechanism Analysis Involvement in enzyme inhibition and modulation of gene expression leading to apoptosis in cancer cells .

Scientific Research Applications

Synthesis of the Compound

The synthesis of 3-Benzothiazol-2-yl-4,5,6,7-tetrahydro-benzo[b]thiophen-2-ylamine typically involves multi-step reactions that include the formation of benzothiazole derivatives. The process often utilizes starting materials such as 4-substituted anilines and thioketones, followed by cyclization and functionalization steps to yield the target compound. For instance, various synthetic methodologies have been reported that employ reactions like Biginelli condensation and microwave-assisted synthesis to enhance yield and reduce reaction time .

Antimicrobial Properties

Research indicates that benzothiazole derivatives exhibit significant antimicrobial activity. For example, compounds derived from benzothiazole have shown effectiveness against various bacterial strains. The synthesized derivatives of this compound were evaluated for their antibacterial properties, demonstrating promising results in inhibiting bacterial growth .

Neuroprotective Effects

Recent studies have highlighted the potential neuroprotective effects of benzothiazole derivatives in treating neurodegenerative diseases. Compounds similar to this compound have been tested for their inhibitory potency against monoamine oxidase enzymes, which are implicated in neurodegeneration. Specific derivatives were found to significantly reduce immobility in forced swim tests, indicating potential antidepressant-like effects .

Anticancer Activity

The anticancer properties of benzothiazole derivatives have also been extensively studied. Compounds similar to this compound have demonstrated cytotoxic effects against various cancer cell lines. For instance, studies have shown that certain benzothiazole derivatives can induce apoptosis in pancreatic cancer cells .

Antitubercular Activity

Benzothiazole derivatives are being investigated for their antitubercular properties. Recent research has indicated that new benzothiazole compounds exhibit superior inhibition against Mycobacterium tuberculosis compared to standard drugs. The mechanisms of action are thought to involve interference with bacterial cell wall synthesis and metabolic pathways .

Cholinesterase Inhibitors

Due to their ability to inhibit acetylcholinesterase activity, certain benzothiazole derivatives are being explored as potential treatments for Alzheimer's disease. The inhibition of this enzyme can help increase acetylcholine levels in the brain, potentially improving cognitive function .

Case Studies and Findings

Study ReferenceFocusKey Findings
Antimicrobial EvaluationDemonstrated significant antibacterial activity against multiple strains.
Neuroprotective EffectsIdentified as effective monoamine oxidase inhibitors with antidepressant-like effects.
Anticancer ActivityShowed cytotoxicity against pancreatic cancer cells with apoptosis induction.
Antitubercular ActivityNew derivatives exhibited better inhibition against Mycobacterium tuberculosis than standard treatments.
Cholinesterase InhibitionEffective acetylcholinesterase inhibitors with potential applications in Alzheimer's treatment.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs in the Benzothiazole-Thiophene Family

4-(Benzo[d]thiazol-2-yl)benzenamine Derivatives
  • Example : 1-(4-(Benzo[d]thiazol-2-yl)phenyl)-3-arylthiourea derivatives (e.g., compounds 2 , 3 , and 4 in ).
  • Key Differences : These derivatives replace the tetrahydrobenzo[b]thiophene ring with a benzene ring and introduce thiourea or oxadiazinane-thione groups.
  • Synthesis : Prepared via refluxing 4-(benzo[d]thiazol-2-yl)benzenamine with aryl isothiocyanates in DMF, followed by formaldehyde condensation (yields: 65–85%) .
Tetrahydrobenzo[b]thieno[2,3-d]pyrimidine Derivatives
  • Example: 3-Benzoyl-4-imino-2-thioxo-4,5,6,7-tetrahydro-benzo[b]thieno[2,3-d]pyrimidine (4a) .
  • Key Differences : Incorporates a pyrimidine ring fused to the tetrahydrobenzo[b]thiophene core, introducing additional hydrogen-bonding sites.
  • Synthesis : Achieved via cyclization with sodium ethoxide under reflux (6 hours), yielding solid products after acidification.
  • Applications : Explored for kinase inhibition and antiviral activity, leveraging the pyrimidine ring’s planar geometry for target binding.

Substituent-Modified Analogs

N-(3-CYANO-4,5,6,7-TETRAHYDRO-BENZO(B)THIOPHEN-2-YL) Derivatives
  • Example: 4-Chloro-N-(3-cyano-4,5,6,7-tetrahydro-benzo[b]thiophen-2-yl)-butyramide (CAS: 61339-50-2) .
  • Key Differences: Replaces the benzothiazole group with a cyano substituent and introduces a chloro-butyramide side chain.
Methyl 3-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-2-carboxylate
  • Example : CAS 119205-38-8 .
  • Key Differences : Substitutes the benzothiazole ring with a methyl ester group, reducing aromaticity but enhancing metabolic stability.
  • Applications : Used as a building block for protease inhibitors due to its ester group’s susceptibility to hydrolysis.

Patent Compounds with Therapeutic Potential

Protein Kinase Inhibitors
  • Examples : Compounds D256 and D257 from .
  • Key Differences : Feature ureido and hydroxy groups on the tetrahydrobenzo[b]thiophene core, with carboxylic acid amide substituents.
  • Biological Activity: Demonstrated efficacy as kinase inhibitors, with IC₅₀ values in the nanomolar range for specific cancer cell lines.

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Synthesis Yield Applications
Target Compound (143361-87-9) C₁₅H₁₄N₂S₂ 286.42 Benzothiazole, amine 98% purity Kinase inhibitors, intermediates
1-(4-(Benzothiazol-2-yl)phenyl)thiourea C₁₄H₁₁N₃S₂ 285.39 Benzothiazole, thiourea 75–85% Antimicrobial agents
Compound D256 (Patent) C₁₇H₁₄F₂N₂O₃S 376.37 Ureido, hydroxy, amide Not reported Protein kinase inhibition
Methyl 3-amino-tetrahydrobenzo[b]thiophene-2-carboxylate C₁₀H₁₃NO₂S 211.28 Methyl ester, amine Not reported Protease inhibitor precursors

Key Findings:

Synthetic Efficiency : The target compound’s synthesis (98% purity) outperforms many analogs in yield and scalability , whereas thiourea derivatives require multi-step purification .

Biological Relevance : Ureido and amide substituents (e.g., patent compounds) enhance kinase binding affinity compared to the parent amine structure .

Safety Profiles: Limited toxicity data exist for the target compound, but analogs like (±)-2,6-Diamino-4,5,6,7-tetrahydrobenzothiazole highlight the need for rigorous hazard assessments .

Q & A

Basic: What experimental protocols are recommended for synthesizing 3-Benzothiazol-2-yl-4,5,6,7-tetrahydro-benzo[b]thiophen-2-ylamine?

Methodological Answer:
The synthesis typically involves cyclization and coupling steps. For example:

  • Step 1: React cyclohexanone derivatives with methylthioglycolate to form 3-amino-4,5,6,7-tetrahydro-benzo[b]thiophene-2-carboxylic acid methyl ester intermediates .
  • Step 2: Introduce the benzothiazole moiety via coupling reactions with benzoylisothiocyanate or aryl isothiocyanates under reflux in solvents like 1,4-dioxane or DMF .
  • Step 3: Final cyclization using sodium ethoxide or HCl to yield the target compound .
    Key Considerations:
  • Monitor reaction progress via TLC and optimize pH during workup to avoid premature precipitation .
  • Purify intermediates via recrystallization (ethanol/water mixtures) to ensure high yields (70–85%) .

Advanced: How can ring puckering in the tetrahydrobenzo[b]thiophene moiety influence structural analysis?

Methodological Answer:
The tetrahydrobenzo[b]thiophene ring adopts non-planar conformations due to puckering. To quantify this:

  • Use Cremer-Pople puckering coordinates to define the mean plane and calculate amplitude (q) and phase (φ) parameters .
  • Apply density functional theory (DFT) or crystallographic data (SHELXL refinement) to model puckering effects on bond angles and torsional strain .
    Case Study:
    Crystallographic analysis of similar compounds reveals puckering amplitudes (q) of 0.3–0.5 Å, with pseudorotational motion influencing ligand-receptor interactions .

Basic: What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy:
    • ¹H NMR: Identify aromatic protons (δ 7.2–8.1 ppm for benzothiazole) and aliphatic protons in the tetrahydrobenzo[b]thiophene ring (δ 1.5–2.8 ppm) .
    • ¹³C NMR: Confirm carbonyl groups (δ 165–170 ppm) and thiocarbonyl signals (δ 180–190 ppm) .
  • Mass Spectrometry:
    • Use ESI-MS to verify molecular ions (e.g., [M+H]⁺ for C₁₄H₁₃N₂S₂: calc. 297.05, observed 297.1) .

Advanced: How can researchers resolve contradictions between spectroscopic and crystallographic data?

Methodological Answer:

  • Iterative Refinement: Cross-validate NMR-derived bond lengths with SHELXL-refined crystallographic data .
  • Dynamic Effects: Account for solution-phase conformational flexibility (e.g., puckering dynamics) that may differ from solid-state structures .
  • Case Example: Discrepancies in NH proton chemical shifts may arise from hydrogen bonding in the crystal lattice, resolved via temperature-dependent NMR studies .

Basic: What are the storage and stability requirements for this compound?

Methodological Answer:

  • Store at 2–8°C in airtight containers under inert gas (N₂/Ar) to prevent oxidation of the thiophene sulfur .
  • Avoid prolonged exposure to light, as the benzothiazole moiety is photosensitive .

Advanced: What mechanistic insights exist for its role as a kinase inhibitor?

Methodological Answer:

  • Target Engagement: The compound inhibits JAK3/STAT5 pathways by competing with ATP binding.
    • IC₅₀ Values: 1.1–1.5 μM in T-cell proliferation assays .
  • Structure-Activity Relationship (SAR):
    • The benzothiazole group enhances selectivity for JAK3 over other kinases (e.g., JAK2).
    • Modifying the tetrahydrobenzo[b]thiophene’s substituents (e.g., carboxamide vs. ester) tunes potency .

Advanced: How to design experiments to assess synthetic reproducibility across labs?

Methodological Answer:

  • Interlaboratory Validation:
    • Share detailed protocols (e.g., reaction times, solvent purity thresholds) via platforms like Zenodo.
    • Use statistical tools (e.g., RSD analysis) to compare yields and purity metrics .
  • Case Example: Variations in sodium ethoxide concentration during cyclization ( vs. 12) can lead to ±15% yield differences, resolved by standardizing base equivalents .

Basic: What computational tools aid in modeling this compound’s electronic properties?

Methodological Answer:

  • DFT Calculations: Use Gaussian or ORCA to compute HOMO/LUMO energies, predicting reactivity (e.g., nucleophilic attack at the thiophene sulfur) .
  • Molecular Docking: AutoDock Vina or Schrödinger Suite models interactions with kinase targets (e.g., JAK3 PDB: 4Z16) .

Advanced: How does tautomerism in the benzothiazole moiety affect biological activity?

Methodological Answer:

  • Tautomeric Equilibrium: The benzothiazole’s NH group can tautomerize, altering hydrogen-bonding capacity.
    • Characterize tautomers via ¹H-¹⁵N HMBC NMR or X-ray crystallography .
    • Bioactivity assays show the keto tautomer (NH form) is 3x more potent than the enol form in kinase inhibition .

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